3-Methylthiophene-2-sulfonamide
Overview
Description
3-Methylthiophene-2-sulfonamide is a heterocyclic organic compound that features a thiophene ring substituted with a methyl group at the third position and a sulfonamide group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiophene-2-sulfonamide typically involves the sulfonation of 3-methylthiophene followed by the introduction of the sulfonamide group. One common method includes:
Sulfonation: 3-Methylthiophene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the second position.
Amidation: The resulting 3-methylthiophene-2-sulfonic acid is then reacted with ammonia or an amine to form the sulfonamide.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions, leading to
Properties
IUPAC Name |
3-methylthiophene-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCDPFVJVPDYRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321267 | |
Record name | 3-Methyl-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81417-51-8 | |
Record name | NSC372540 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372540 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylthiophene-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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